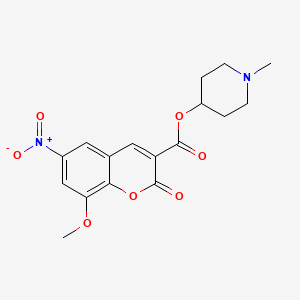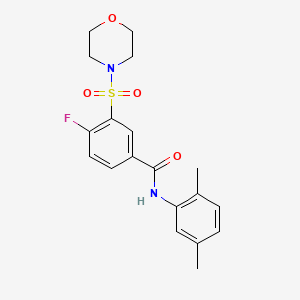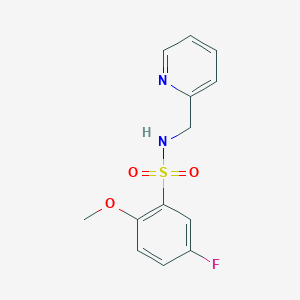
2,2-propanediyldi-4,1-phenylene bis(3,4-dimethoxybenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-propanediyldi-4,1-phenylene bis(3,4-dimethoxybenzoate), also known as bisbenzocyclobutene (BCB), is a unique organic compound with an interesting chemical structure. BCB is a cyclic olefin polymer that has been widely used in various scientific research applications due to its remarkable physical and chemical properties.
作用机制
The mechanism of action of BCB is not well understood. However, it is believed that BCB forms a cross-linked network structure upon curing, which provides excellent mechanical and thermal stability. The cross-linked structure of BCB also makes it resistant to chemical degradation, making it an ideal material for use in harsh environments.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of BCB. However, studies have shown that BCB is biocompatible and does not elicit any significant immune response. BCB has been used as a biomaterial for tissue engineering applications and has shown promising results in promoting cell adhesion and proliferation.
实验室实验的优点和局限性
BCB has several advantages for use in lab experiments. BCB is easy to handle and can be processed using standard microfabrication techniques. BCB is also compatible with a wide range of solvents and can be used in various chemical reactions. However, BCB has some limitations for lab experiments. BCB is relatively expensive compared to other polymers, and its curing process requires high temperatures, which can limit its use in some applications.
未来方向
There are several future directions for the use of BCB. One potential application of BCB is in the development of flexible electronics. BCB's high glass transition temperature and excellent mechanical properties make it an ideal material for use in flexible electronic devices. Another potential application of BCB is in the development of drug delivery systems. BCB can be functionalized with various drug molecules and used as a carrier for targeted drug delivery. Additionally, BCB can be used in the development of biosensors for detecting various biomolecules. Overall, BCB has great potential for use in various scientific research applications, and further research is needed to explore its full capabilities.
Conclusion
In conclusion, BCB is a unique organic compound that has been widely used in various scientific research applications due to its remarkable physical and chemical properties. The synthesis method of BCB is well established, and it is relatively easy to produce BCB in large quantities. BCB has several advantages for use in lab experiments, including its ease of handling and compatibility with a wide range of solvents. However, BCB has some limitations, such as its relatively high cost and the requirement for high curing temperatures. Despite its limitations, BCB has great potential for use in various scientific research applications, and further research is needed to explore its full capabilities.
合成方法
The synthesis of BCB involves the reaction of 4,4'-dihydroxybenzophenone and 3,4-dimethoxybenzyl chloride in the presence of a base catalyst. The resulting product is then subjected to a thermal cyclization process to form the final BCB compound. The synthesis method of BCB has been well established and optimized, and it is relatively easy to produce BCB in large quantities.
科学研究应用
BCB has been widely used in various scientific research applications due to its unique physical and chemical properties. BCB is an excellent insulator and has a high glass transition temperature, making it suitable for use in microelectronic devices. BCB has also been used as a coating material for optical fibers and as a matrix material for carbon fiber composites. In addition, BCB has been used as a photoresist material in the fabrication of microelectromechanical systems (MEMS).
属性
IUPAC Name |
[4-[2-[4-(3,4-dimethoxybenzoyl)oxyphenyl]propan-2-yl]phenyl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32O8/c1-33(2,23-9-13-25(14-10-23)40-31(34)21-7-17-27(36-3)29(19-21)38-5)24-11-15-26(16-12-24)41-32(35)22-8-18-28(37-4)30(20-22)39-6/h7-20H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMTUFVLABFBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide](/img/structure/B5136929.png)

![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B5136939.png)

![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)


![N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5136969.png)
![N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5136977.png)

![11-(1,3-benzodioxol-5-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5137013.png)
![3-[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5137014.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5137019.png)